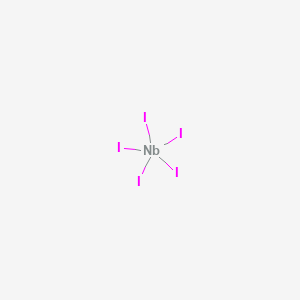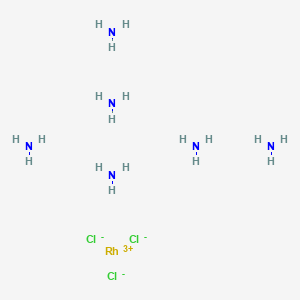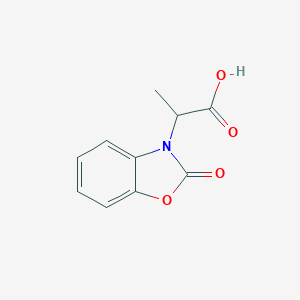
アンチモン;亜鉛
説明
科学的研究の応用
作用機序
Target of Action
The primary targets of the antimony-zinc compound, also known as “Antimony, compd. with zinc (1:1)”, are zinc finger proteins . These proteins are one of the most abundant families of proteins and present a wide range of structures and functions . The structural zinc ion provides the correct conformation to specifically recognize DNA, RNA, and protein sequences .
Mode of Action
The antimony-zinc compound interacts with its targets by replacing the Zn(II) ion in zinc fingers, which is one of the most prominent methods of inhibition . This replacement can be implicated in the mechanisms of action of metal-based drugs . The interaction of the compound with zinc finger domains has been demonstrated .
Biochemical Pathways
The antimony-zinc compound affects several biochemical pathways. It is involved in the oxidation, reduction, and methylation processes of antimony . These transformations are catalyzed by a series of enzymes in diverse environmental microorganisms . The compound also influences the toxicity mechanisms of Ni(II), Hg(II), Cd(II), and others .
Pharmacokinetics
The pharmacokinetics of the antimony-zinc compound involves how it is absorbed, distributed, metabolized, and excreted from the body . Zinc influences growth and effects on immunity, various systems of the body, and participates in different metabolisms . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The result of the compound’s action involves changes at the molecular and cellular levels. The compound is used in transistors, infrared detectors, thermal imagers, and magnetoresistive devices . It also plays an important role in improving the suppression of the evolved hydrogen, charge efficiency, capacitance, and lifetime of alkaline batteries .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability. The environmental behavior of antimony has been a subject of study due to the increasing global use of antimony in a range of industrial applications . The fate of antimony pollution depends on the comprehensive treatment of abandoned adit waters and mine wastes in the upper reaches of the drainage basin .
生化学分析
Biochemical Properties
The biochemical properties of Antimony, compdIt is known that zinc is an essential element for life, as it is a cofactor for over 300 enzymes and is found in just as many transcription factors . Antimony is a highly toxic heavy metal, and its amount in soil is increasing due to anthropogenic activities .
Cellular Effects
The cellular effects of Antimony, compdStudies have shown that antimony can induce PML-RARα fusion protein degradation, reorganization of PML-NBs, and NB4 cell differentiation with low cytotoxicity .
Molecular Mechanism
The molecular mechanism of Antimony, compd. with zinc (1:1) remains unclear. Some studies suggest that antimony combines with sulfhydryl groups including those in several enzymes important for tissue respiration .
Temporal Effects in Laboratory Settings
The temporal effects of Antimony, compdStudies have shown that the toxic effects of antimony and other heavy metals can increase over time .
Dosage Effects in Animal Models
The dosage effects of Antimony, compdStudies have reported effects on the lungs, cardiovascular system, and liver from acute exposure to high levels of antimony by inhalation .
Metabolic Pathways
The metabolic pathways involving Antimony, compdZinc is known to play a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress .
Transport and Distribution
The transport and distribution of Antimony, compdIt is known that zinc is found in nature most often as the mineral sphalerite .
Subcellular Localization
The subcellular localization of Antimony, compdStudies have shown that heavy metals can be found in various compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing zinc antimonide involves a solvothermal process using ethylenediamine as a shape modifier. This method allows for the controlled synthesis of one-dimensional zinc antimonide nanorods with hexagonal phase and good crystallinity . Another approach involves rapid melt cooling, such as melt spinning or cooling in a liquid, to produce zinc antimonide powder .
Industrial Production Methods
Industrial production of zinc antimonide typically involves vacuum hot pressing of melt-spun powder. This method ensures the formation of single-phase material with stable thermoelectric properties during thermal cycling .
化学反応の分析
Types of Reactions
Zinc antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, antimony can be oxidized by sulfur and halogens when heated, forming antimony trioxide (Sb2O3) and corresponding antimony trihalides .
Common Reagents and Conditions
Oxidation: Antimony reacts with oxygen to form antimony trioxide (Sb2O3) when heated.
Reduction: Antimony can be reduced by metals such as aluminum and iron.
Substitution: Antimony reacts with halogens to form antimony trihalides (e.g., SbCl3, SbBr3).
Major Products Formed
Oxidation: Antimony trioxide (Sb2O3)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
類似化合物との比較
Similar Compounds
- Zinc antimonide (ZnSb)
- Zinc antimonide (Zn4Sb3)
- Zinc antimonide (Zn3Sb2)
Uniqueness
Zinc antimonide (1:1) is unique due to its specific stoichiometric ratio and resulting properties. It exhibits high electrical conductivity, low thermal conductivity, and excellent thermal stability, making it suitable for various applications such as thermoelectric materials and lithium-ion batteries .
特性
IUPAC Name |
antimony;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sb.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJCMXPZSYNVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSb, SbZn | |
| Record name | zinc antimonide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_antimonide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-35-9 | |
| Record name | Antimony, compd. with zinc (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony, compd. with zinc (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with zinc (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Antimony Zinc?
A1: The molecular formula for Antimony Zinc is SbZn, reflecting a 1:1 stoichiometric ratio. The molecular weight is calculated as 186.13 g/mol, considering the atomic weights of antimony (121.76 g/mol) and zinc (65.38 g/mol).
Q2: What spectroscopic techniques are used to characterize Antimony Zinc?
A2: Several spectroscopic methods are employed to analyze Antimony Zinc:* X-ray diffraction (XRD): Confirms the compound's crystalline structure and identifies the presence of specific phases. [] * Fourier-Transform Infrared (FT-IR) Spectroscopy: Reveals the vibrational modes of the compound, providing insights into its chemical bonds and structure. []* Photoluminescence (PL) Spectroscopy: Used to study the luminescent properties of the material, revealing information about energy transfer processes within the compound. []* X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states of elements within the material, aiding in understanding bonding and electronic structure. []
Q3: Does Antimony Zinc exhibit any notable luminescence properties?
A3: Studies on antimony zinc borophosphate glasses doped with iron have shown luminescence, particularly violet emissions. [] Further research is needed to understand the specific luminescence mechanisms and potential applications of pure Antimony Zinc.
Q4: What are some potential applications of Antimony Zinc?
A4: Antimony Zinc exhibits properties suitable for several applications:* Thermoelectric materials: Its thermoelectric properties make it a promising alternative to traditional materials like lead telluride (PbTe) for converting heat energy into electrical energy. [, ]* Lithium-ion batteries: Carbon-coated Antimony Zinc alloys have shown potential as anode materials due to their improved electrochemical properties and lithium storage capacity. []
Q5: How does carbon coating influence the performance of Antimony Zinc in lithium-ion batteries?
A5: Carbon coating improves the electrochemical performance of Antimony Zinc alloy (Sb3Zn4/C) in lithium-ion batteries. This coating enhances the material's reversible capacity and cycle life compared to uncoated alloys. []
Q6: Are there any studies on the use of Antimony Zinc in thin-film form?
A6: Yes, thin films of Antimony Zinc have been successfully fabricated using techniques like ion-beam sputtering. These films exhibit promising thermoelectric properties, making them suitable for applications in thermoelectric devices. []
Q7: Has Antimony Zinc been explored for use in solar energy applications?
A7: Research on copper antimony zinc sulfide (CZAS) thin films indicates potential for enhanced photoelectrochemical response. This suggests that Antimony Zinc, as part of this compound, could be valuable in developing sustainable solar energy technologies. []
Q8: What are the environmental concerns associated with Antimony Zinc?
A8: Antimony and its compounds, including Antimony Zinc, can pose environmental risks. * Toxicity: Antimony is considered a toxic element, and its release into the environment from industrial processes or waste disposal can contaminate water and soil. [, ]* Bioaccumulation: Antimony can accumulate in organisms, potentially leading to adverse effects on ecosystems and human health through the food chain. []
Q9: Are there any regulations or guidelines for the safe handling and disposal of Antimony Zinc?
A9: The handling and disposal of materials containing antimony, including Antimony Zinc, are subject to regulations and guidelines that vary depending on the country and specific application. Generally, these regulations aim to minimize the release of antimony into the environment and protect human health.
Q10: Are there any efforts to develop more sustainable and environmentally friendly methods for producing and utilizing Antimony Zinc?
A10: Research on recycling and resource efficiency for materials containing antimony and zinc is ongoing. [] Developing eco-friendly synthesis methods and exploring alternative materials with lower environmental impact are crucial steps towards sustainable utilization of Antimony Zinc.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
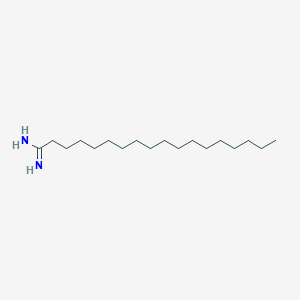

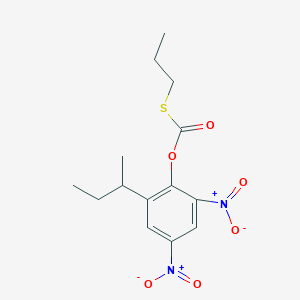
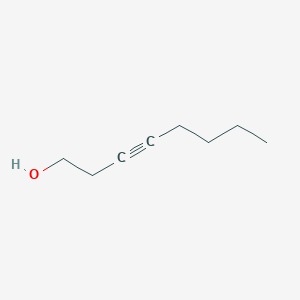
![pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B76994.png)


